Ranitidine

Catalog No.
S541054
CAS No.
66357-35-5
M.F
C13H22N4O3S
M. Wt
314.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranitidine

CAS Number

66357-35-5

Product Name

Ranitidine

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+

InChI Key

VMXUWOKSQNHOCA-UKTHLTGXSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C

Solubility

soluble in water
Water soluble

Synonyms

AH 19065, AH-19065, AH19065, Biotidin, Hydrochloride, Ranitidine, N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine, Ranisen, Ranitidin, Ranitidine, Ranitidine Hydrochloride, Sostril, Zantac, Zantic

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C
  • Peptic Ulcer Disease: Research demonstrated Ranitidine's efficacy in healing peptic ulcers, both duodenal and gastric, in numerous clinical trials. Studies showed it significantly improved ulcer healing rates compared to placebo .
  • Gastroesophageal Reflux Disease (GERD): Ranitidine effectively reduced the symptoms of GERD, such as heartburn and acid regurgitation, as evidenced by several clinical studies .

Recent Research on Potential Carcinogenic Effects

In 2019, research identified the presence of N-Nitrosodimethylamine (NDMA) in Ranitidine, a known probable human carcinogen . This discovery led to extensive research on the potential link between Ranitidine use and cancer risk.

  • Epidemiological Studies: Several large-scale studies have investigated the association between Ranitidine use and various cancers. While some studies haven't found a definitive link, others suggest a potential increased risk for certain cancers, including liver, lung, gastric, and pancreatic cancers .

Ranitidine is a medication classified as an H2 (histamine-2) receptor antagonist. It is primarily used to reduce gastric acid secretion, making it effective in treating conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. The chemical structure of ranitidine is represented by the formula C13H22N4O3SC_{13}H_{22}N_{4}O_{3}S, with a molar mass of approximately 314.40 g/mol. It was marketed under various brand names, including Zantac, until concerns about its safety emerged due to the presence of nitrosamine impurities, particularly N-nitrosodimethylamine (NDMA) .

As mentioned earlier, Ranitidine reduces stomach acid production by competitively inhibiting histamine at H2 receptors on gastric parietal cells []. By blocking histamine's action, Ranitidine prevents the stimulation of acid secretion, leading to a less acidic stomach environment.

, particularly degradation reactions that can lead to the formation of NDMA. Studies have shown that NDMA can form from ranitidine and its impurities under specific conditions, such as high temperatures and humidity. The degradation mechanism involves intermolecular reactions between ranitidine molecules, especially in solid forms, leading to the generation of nitrosamines .

Ranitidine's primary biological activity is its role as an H2 receptor antagonist. By binding reversibly to H2 receptors on gastric parietal cells, it inhibits the action of histamine, which is responsible for stimulating gastric acid secretion. This action results in a significant reduction in stomach acidity, providing symptomatic relief from acid-related disorders . The onset of action typically occurs within 60 minutes, with effects lasting up to 10 hours .

The synthesis of ranitidine involves several steps and can be accomplished through various methods. A notable process includes the reaction of N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with dimethylamine in an organic solvent such as dimethylformamide. This method yields ranitidine with high purity and is suitable for industrial production . Another approach involves using N,N-dimethylamino triphenylphosphonium halides as reagents in the synthesis process.

Ranitidine has been widely used in clinical settings for:

  • Treatment of Peptic Ulcers: Reducing gastric acid helps heal ulcers.
  • Management of Gastroesophageal Reflux Disease: Alleviating symptoms related to acid reflux.
  • Zollinger-Ellison Syndrome: Controlling excessive gastric acid secretion due to tumors.
    Despite its efficacy, the drug's market presence has diminished due to safety concerns regarding NDMA contamination .

Ranitidine interacts with various substances that may affect its pharmacokinetics and efficacy. For instance:

  • Antacids: These can reduce the absorption of ranitidine when taken simultaneously.
  • Cytochrome P450 Enzymes: Ranitidine may influence the metabolism of drugs processed by these enzymes due to its effects on liver function .
  • Other Medications: Its use alongside certain medications may lead to altered drug levels and effects.

Several compounds exhibit similar mechanisms or therapeutic effects as ranitidine. Below are some notable examples:

Compound NameClassificationMechanism of ActionUnique Features
FamotidineH2 receptor antagonistBlocks histamine at H2 receptorsMore potent than ranitidine
CimetidineH2 receptor antagonistSimilar mechanism as ranitidineInhibits cytochrome P450 enzymes
NizatidineH2 receptor antagonistBlocks histamine at H2 receptorsLess commonly used; fewer drug interactions

Ranitidine's uniqueness lies in its historical significance and widespread use prior to safety concerns regarding NDMA contamination. Unlike some newer agents like famotidine, ranitidine was widely prescribed for long-term management of acid-related disorders before its market withdrawal .

Physical Description

Solid

Color/Form

SOLID

XLogP3

0.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

314.14126175 g/mol

Monoisotopic Mass

314.14126175 g/mol

Boiling Point

437.1±45.0

Heavy Atom Count

21

Taste

Bitter taste

LogP

0.2
0.27 (LogP)

Odor

Characteristic

Appearance

Yellow oil

Melting Point

69-70 °C
MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/

UNII

884KT10YB7

Related CAS

66357-59-3 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

This drug is used alone or with concomitant antacids for the following conditions: short-term treatment of active duodenal ulcer, treating gastric acid hypersecretion due to Zollinger-Ellison syndrome, systemic mastocytosis, and other conditions that may pathologically raise gastric acid levels. It also used in the short term treatment of active benign gastric ulcers and maintenance therapy of gastric ulcers at a reduced dose. In addition to the above, ranitidine can be used for the treatment of GERD symptoms, treatment of erosive esophagitis (endoscopically diagnosed) and the maintenance of gastric or duodenal ulcer healing.
FDA Label

Livertox Summary

Ranitidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Ranitidine has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antiulcer Agents

Therapeutic Uses

Anti-Ulcer Agents; Histamine H2 Antagonists
Ranitidine is effective for the treatment of duodenal or gastric ulcer and relieves symptoms of reflux esophagitis. It heals some NSAID-induced ulcers but does not appear to prevent their initial occurrence. ... Investigationally, this drug prevented aspiration pneumonitis during surgery, and it appears to be useful for the prophylaxis of bleeding due to stress ulcers.
Studies show that ranitidine can adequately inhibit acid secretion in patients with gastric hypersecretory disorders, is safe at high doses, does not cause the antiandrogen side effects frequently seen with high doses of cimetidine, & is threefold more potent than cimetidine. Patients relatively resistant to cimetidine will have proportional resistance to ranitidine.
Ranitidine and a placebo were evaluated in the 28 day treatment of duodenal ulcer through an open randomized study performed in 120 patients. At the end of the treatment, ranitidine demonstrated a significantly higher efficacy on ulcer healing as well as on symptom relief in comparison with placebo (P less than 0.05).
For more Therapeutic Uses (Complete) data for RANITIDINE (30 total), please visit the HSDB record page.

Pharmacology

Ranitidine decreases the secretion of gastric acid stimulated by food and drugs. It also reduces the secretion of gastric acid in hypersecretory conditions such as Zollinger-Ellison syndrome.[A176852,L10818] Marked improvements in the appearance of the esophageal tissues have been observed by endoscopic imaging after ranitidine therapy.[A176849,L10818]
Ranitidine is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.

MeSH Pharmacological Classification

Histamine H2 Antagonists

ATC Code

A02BA02
A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BA - H2-receptor antagonists
A02BA02 - Ranitidine

Mechanism of Action

After a meal, the hormone gastrin, produced by cells in the lining of the stomach, stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid. Ranitidine reduces the secretion of gastric acid by reversible binding to histamine (H2) receptors, which are found on gastric parietal cells. This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion. The relief of gastric-acid related symptoms can occur as soon as 60 minutes after administration of a single dose, and the effects can last from 4-10 hours, providing fast and effective symptomatic relief.
H2 antagonists inhibit gastric acid secretion elicited by histamine and other H2 agonists in a dose dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin and, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) and nocturnal acid secretion and that stimulated by food, sham feeding, fundic distention, and various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. /H2 Receptor Antagonists/
... /H2 Antagonists/ measurably inhibit effects on the cardiovascular and other systems that are elicited through H2 receptors by exogenous or endogenous histamine. /H2 Receptor Antagonists/
...IS A COMPETITIVE ANTAGONIST OF HISTAMINE-INDUCED GASTRIC ACID SECRETION... INHIBITS BOTH THE VOLUME AND CONCENTRATION OF GASTRIC ACID INDUCED NOCTURNALLY AND BY FOOD BUT DOES NOT AFFECT GASTRIC MUCUS OR ITS PRODUCTION. ...DOES NOT AFFECT LOWER ESOPHAGEAL SPHINCTER PRESSURE...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH2 [HSA:3274] [KO:K04150]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

66357-35-5
66357-59-3

Absorption Distribution and Excretion

Ranitidine is rapidly absorbed with peak concentrations reached within 1-3 hours after administration, and varying greatly among patients. Bioavailability is about 50%-60% due to hepatic metabolism. In a pharmacokinetic study of healthy males, the AUC 0-infinity was about 2,488.6 ng x h/mL and the median Tmax was 2.83 hours. Food or antacids have limited effects on absorption. One clinical study found that the administration of a potent antacid (150 mmol) in subjects in the fasted state led to decreased absorption of ranitidine.
This drug is mainly excreted in the urine but also excreted in the feces. About 30% of a single oral dose has been measured in the urine as unchanged drug within 24 hours of ingestion.
The volume of distribution is higher than body volume, and measures at approximately 1.4 L/kg. It concentrates in breast milk, but does not readily distribute into the cerebrospinal fluid.
Renal clearance is about 410 mL/min according to FDA prescribing information. Another resource mentions a plasma clearance of approximately 600 ml/min. Clearance is decreased in the elderly and those with impaired or hepatic renal function. It is recommended to decrease the dose of ranitidine by one-half in patients with renal impairment.
Twelve normal male subjects received 20, 40, or 80 mg of ranitidine orally 90 min before starting a 3-hr continuous infusion of pentagastrin, 2 ug/kg/hr. Ranitidine reduced hydrogen ion output by 29%, 50% and 70% & secretion volume by 21%, 37%, and 47%. Pepsin activity was reduced by 8%, 50% & 49% by the same doses. Peak serum concn was correlated positively with percent reduction in hydrogen ion output (r= 0.81, P= less than 0.001) & volume (r= 0.71, P less than 0.01) over a 2-hr period. A 50% inhibition of hydrogen ion output was associated with a peak ranitidine serum concn of 165 ug/l and subjects reached peak serum concn 60 to 120 min after oral dosing.
Ranitidine is rapidly absorbed from the GI tract following oral admin and from parenteral sites following IM injection; however, following oral admin, the drug undergoes extensive first-pass metabolism. ... The absolute bioavailability of orally admin ranitidine has been reported to be about 50%; similar oral bioavailability of the drug has been reported in children 3.5-16 yr of age. Following oral admin, area under the plasma conc-time curve may be substantially increased in geriatric individuals compared with younger adults. Following IM admin, the absolute bioavailability of ranitidine is 90-100%.
Following oral admin of 150 mg doses, mean peak serum ranitidine conc of 372-545 ng/ml occur within 2-3 hr and may be positively correlated with age in adults. Following oral admin of single doses of the drug in one study, peak serum conc were biphasic in some individuals with an initial peak occurring @ 0.5-1.5 hr after admin and a second peak occurring about 3 hr after admin. Following IM admin of a single 50-mg dose of the drug, mean peak serum ranitidine conc of 576 ng/ml occur within 15 min.
Ranitidine is widely distributed throughout the body and is 10-19% protein bound. The apparent volume of distribution of ranitidine is reported to be 1.2-1.9 l/kg. The apparent volume of distribution in children 3.5-16 yr of age is reported to be 2.3-2.5 l/kg (range: 1.1-3.7 l/kg).
For more Absorption, Distribution and Excretion (Complete) data for RANITIDINE (32 total), please visit the HSDB record page.

Metabolism Metabolites

The major metabolite in the urine is N-oxide, which represents less than 4% of the dose. Other metabolites of ranitidine include S-oxide (1%) and desmethyl ranitidine (1%). The feces contain the remainder of the excreted ranitidine dose. Liver dysfunction has been shown to cause small, but clinically insignificant, changes in various ranitidine pharmacokinetic parameters.
Ranitidine undergoes significant first-pass metabolism after oral admin. It is metabolized in the liver to the pharmacologically inactive desmethylranitidine, ranitidine-N-oxide, and ranitidine-S-oxide.
Less than 10% of an iv or oral dose is excreted as metabolites; 68% to 79% of an iv dose and 30% of an oral dose appear in the urine as unchanged drug.
The chromatographic behavior of putative N-oxide metabolites relative to the parent amino compounds with the aim of predicting retention data for N-oxides is described. Model compounds were evaluated by reversed phase HPLC and standard TLC systems and the data generated to predict retention values for ranitidine N-oxide and tamoxifen N-oxide based upon those of the parent compounds. The deviation between actual and predicted values was larger than expected.
Ranitidine has known human metabolites that include Desmethylranitidine.

Associated Chemicals

Ranitidine hydrochloride;66357-59-3

Wikipedia

Ranitidine

Drug Warnings

Minor adverse effects occur infrequently (incidence less than 3%) and include headache and rashes that usually subside with continued therapy, malaise, nausea, constipation, dizziness, and abdominal pain. ... Usual doses of ranitidine only rarely produce confusion, gynecomastia, hyperprolactinemia, sexual dysfunction, bradycardia, blood dyscrasias, or hepatitis.
Reversible blurred vision suggestive of a change in accommodation has occurred rarely. Exacerbation of ocular pain and blurred vision assoc with increased intraocular pressure and chronic glaucoma have been reported in at least one patient during ranitidine therapy. Loss of color vision, which recurred following rechallenge, has also occurred in at least one patient.
Side effects of /ranitidine and cimetidine/ that are hard to explain are headache, dizziness, malaise, myalgia, nausea, vomiting, diarrhea, and constipation.
Sexual impotence has occurred in at least one male during ranitidine therapy, but disappeared following discontinuance of the drug; impotence recurred upon rechallenge. Painful gynecomastia also has occurred during oral admin of ranitidine, but disappeared gradually following discontinuance of the drug; gynecomastia reappeared upon rechallenge.
For more Drug Warnings (Complete) data for RANITIDINE (19 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life or ranitidine is about 2.5-3 hours. It may be longer after oral administration versus injection. The plasma half-life is longer for elderly patients population due to a decrease in renal function, and is measured at 3-4 hours.
The elimination half-life of ranitidine in adults averages 1.7-3.2 hr and may be positively correlated with age in adults. The elimination half-life is prolonged in patients with renal impairment. In children 3.5-16 yr of age, the elimination half-life averages 1.8-2 hr (range: 1.4-2.9 hr).
In one study following oral admin of a single 150-mg dose of ranitidine in patients with creatinine clearances averaging 27.2 ml/min, the terminal elimination half-life of ranitidine was 8.7 hr; a correlation between the degree of impairment and the elimination half-life of the drug was not apparent. However, in another study in patients with GFRs ... ranging from 3-69 ml/min per 1.73 sq m, ranitidine clearance was shown to correlate with GFR and elimination half-life of ranitidine was correlated with degree of renal impairment. In a study in patients with creatinine clearances of 0.5-34 ml/min, the elimination half-life ranged from 3-10 hr following IV admin of a single 50-mg dose.
The half-life of ranitidine reportedly is prolonged to about 6 hr in geriatric individuals following oral admin of a 100 mg dose of the drug.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Alimentary tract and metabolism -> Drugs for acid related disorders -> Drugs for peptic ulcer and gastro-oesophageal reflux disease (GORD) -> H2-receptor antagonists -> Antiulcers

Methods of Manufacturing

Synthesized from nitromethane.

General Manufacturing Information

PRICE BJ ET AL; FRENCH PATENT NUMBER 2,384,765 CORRESPONDING TO US PATENT NUMBER 4,128,658 (BOTH TO ALLEN & HANBURYS)

Clinical Laboratory Methods

A first order derivative spectroscopic method was developed and used to study the kinetics of piroxicam and ranitidine absorption from the gastrointestinal tract in rats.

Storage Conditions

Ranitidine hydrochloride tablets or soln should be stored in a dry place @ 15-30 °C in tight, light-resistant containers. The oral soln should be stored in a tight, light-resistant container @ 4-25 °C. Ranitidine hydrochloride injection and the commercially available injection of the drug in 0.45% sodium chloride should be protected from light and stored @ 4-30 °C; however, it is preferable that the latter preparation be stored @ room temp (25 °C), although brief exposure to temp up to 40 °C will not adversely affect stability, and that freezing be avoided. Slight darkening of the injection will not affect potency. /Ranitidine hydrochloride/

Interactions

In a randomized crossover study in volunteers plasma midazolam levels were est for 24 hr following 15 mg by mouth, either preceded by no medication or following 24 hr therapy with ranitidine. Admin of ranitidine significantly incr bioavailability of the benzodiazepine and resulted in higher plasma levels for the first 6 hr after taking midazolam.
Ten healthy male subjects were injected iv with antipyrine (1.2 g), diazepam (10 mg) or lorazepam (2 mg) on 2 randomly assigned occasions, once in the drug-free state & once while concurrently taking a therapeutic ranitidine dose of 150 mg every 12 hr. Ranitidine has no effect on either human hepatic drug oxidation, as measured by antipyrine and diazepam clearance, or human drug conjugation, as measured by lorazepam clearance.
Ranitidine does not alter the prothrombin time in subjects receiving warfarin. Differences between cimetidine and ranitidine on drug metabolism appear to exist both because the cytochrome p450 binding affinity for ranitidine is about 10 times lower than that of cimetidine and because the daily ranitidine dose is 1/4 that of cimetidine. Since both cimetidine and ranitidine change the gastric pH and fluid volume, there is the potential for altering drug absorption.
... In one study, concomitant admin of 30 ml of an aluminum and magnesium hydroxides antacid ... 30 ml of water, and a single 150 mg dose of ranitidine resulted in a 33% decrease in the absorption of ranitidine; peak serum ranitidine conc decreased from 613 to 432 ng/ml ... .
For more Interactions (Complete) data for RANITIDINE (48 total), please visit the HSDB record page.

Stability Shelf Life

Ranitidine hydrochloride injection is stable for up to 48 hr @ room temp when added to or diluted with most IV soln. ... The commercially available IV infusion soln of the drug in 0.45% sodium chloride is stable through the expiration date noted on the container when stored as recommended. When the pharmacy bulk package is used, infusion soln of ranitidine hydrochloride should be prepared within 24 hr after the vial is first entered; any drug remaining in the bulk package after this period should be discarded. /Ranitidine hydrochloride/

Dates

Modify: 2023-09-14

Explore Compound Types